molecular formula C28H32N2O5S B11458602 N-(4-ethoxyphenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

N-(4-ethoxyphenyl)-6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B11458602
M. Wt: 508.6 g/mol
InChI Key: ZEXRFDLJQCEUHQ-UHFFFAOYSA-N
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Description

N-(4-ETHOXYPHENYL)-6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is a complex organic compound with a unique structure that includes multiple methoxy and ethoxy groups, as well as a tetrahydroisoquinoline core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ETHOXYPHENYL)-6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, as well as the use of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ETHOXYPHENYL)-6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid or halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the carbothioamide group can yield the corresponding tetrahydroisoquinoline amine .

Scientific Research Applications

N-(4-ETHOXYPHENYL)-6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ETHOXYPHENYL)-6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in cellular processes, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-(4-Methoxyphenyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide
  • N-(4-Ethoxyphenyl)-6,7-dimethoxy-1-[(4-ethoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide
  • N-(4-Methoxyphenyl)-6,7-dimethoxy-1-[(4-ethoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide

Uniqueness

The uniqueness of N-(4-ETHOXYPHENYL)-6,7-DIMETHOXY-1-[(4-METHOXYPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBOTHIOAMIDE lies in its specific combination of functional groups and its potential biological activities. The presence of multiple methoxy and ethoxy groups, along with the tetrahydroisoquinoline core, gives it distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C28H32N2O5S

Molecular Weight

508.6 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide

InChI

InChI=1S/C28H32N2O5S/c1-5-34-22-8-6-20(7-9-22)29-28(36)30-15-14-19-16-26(32-3)27(33-4)17-24(19)25(30)18-35-23-12-10-21(31-2)11-13-23/h6-13,16-17,25H,5,14-15,18H2,1-4H3,(H,29,36)

InChI Key

ZEXRFDLJQCEUHQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)OC)OC)OC

Origin of Product

United States

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